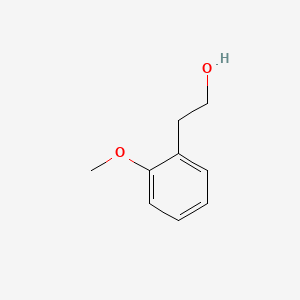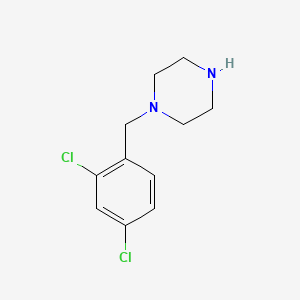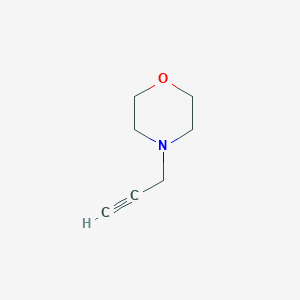
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose
Übersicht
Beschreibung
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of glucose and fructose. It is found in small amounts in honey and sugarcane extracts. This compound is known for its low glycemic index and slow digestion, making it a popular alternative to sucrose in various food products .
Wirkmechanismus
Action Environment:
Remember, Palatinose’s unique properties make it an intriguing alternative to traditional sugars. Its slow-release nature and low GI offer advantages in various applications. 🌿🔬
Biochemische Analyse
Biochemical Properties
Palatinose plays a significant role in biochemical reactions due to its unique structure and slow hydrolysis rate. It is enzymatically hydrolyzed into glucose and fructose in the small intestine by the enzyme isomaltase. This slow hydrolysis results in a gradual release of glucose and fructose, leading to a lower and more sustained increase in blood glucose levels compared to sucrose . Palatinose interacts with various enzymes and proteins involved in carbohydrate metabolism, including glucokinase and hexokinase, which phosphorylate glucose for further metabolic processes .
Cellular Effects
Palatinose influences various cellular processes by providing a steady supply of glucose and fructose. It affects cell signaling pathways related to glucose metabolism, such as the insulin signaling pathway, by promoting a gradual increase in blood glucose levels. This can lead to improved insulin sensitivity and better glycemic control . Additionally, palatinose has been shown to impact gene expression related to glucose transport and metabolism, enhancing cellular uptake and utilization of glucose .
Molecular Mechanism
At the molecular level, palatinose exerts its effects through its slow hydrolysis and subsequent release of glucose and fructose. This slow release modulates the activity of enzymes involved in glucose metabolism, such as glucokinase and hexokinase, by providing a steady substrate supply . Palatinose also influences the expression of genes related to glucose transporters, enhancing the cellular uptake of glucose and promoting efficient energy utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palatinose have been observed to change over time. Palatinose is stable under various conditions and does not degrade rapidly, ensuring a consistent supply of glucose and fructose . Long-term studies have shown that palatinose can lead to sustained improvements in glycemic control and insulin sensitivity, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of palatinose vary with different dosages. At moderate doses, palatinose has been shown to improve glycemic control and insulin sensitivity without causing significant adverse effects . At high doses, palatinose may lead to gastrointestinal discomfort and other adverse effects, highlighting the importance of appropriate dosage levels .
Metabolic Pathways
Palatinose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It is hydrolyzed by isomaltase into glucose and fructose, which are then phosphorylated by glucokinase and hexokinase for further metabolic processes . Palatinose also affects metabolic flux by providing a steady supply of glucose, influencing the levels of various metabolites involved in energy production and storage .
Transport and Distribution
Within cells and tissues, palatinose is transported and distributed through glucose and fructose transporters. These transporters facilitate the uptake of glucose and fructose into cells, where they can be utilized for energy production . Palatinose’s slow hydrolysis ensures a gradual release of glucose and fructose, promoting efficient transport and distribution within the body .
Subcellular Localization
Palatinose’s subcellular localization is primarily determined by its hydrolysis products, glucose and fructose. These monosaccharides are distributed to various cellular compartments, including the cytoplasm and mitochondria, where they participate in metabolic processes . Palatinose does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through its hydrolysis products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is primarily produced through the enzymatic rearrangement of sucrose. The enzyme sucrose isomerase, derived from bacterial strains such as Protaminobacter rubrum, Serratia plymuthica, and Erwinia rhapontici, catalyzes the conversion of sucrose to palatinose. The reaction typically occurs under mild conditions, with a temperature range of 30-40°C and a pH of 5-7 .
Industrial Production Methods
In industrial settings, the production of palatinose often involves the use of immobilized bacterial cells to enhance enzyme stability and activity. For example, Serratia plymuthica cells can be immobilized in chitosan, allowing for efficient conversion of sucrose to palatinose in a batch-type enzyme reactor. This method achieves a high yield of palatinose, with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and enzymes such as glucose oxidase.
Hydrolysis: Enzymes like sucrase and isomaltase are used to hydrolyze palatinose under physiological conditions (37°C, pH 7.4).
Major Products
Isomalt: Produced through the hydrogenation of palatinose.
Glucose and Fructose: Formed through the enzymatic hydrolysis of palatinose.
Wissenschaftliche Forschungsanwendungen
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of isomalt and other sugar derivatives.
Biology: Studied for its effects on gut microbiota composition and glycemic response.
Medicine: Investigated for its potential benefits in managing diabetes and obesity due to its low glycemic index and ability to stimulate the release of beneficial gut hormones like GLP-1
Industry: Utilized as a functional ingredient in food products, sports beverages, and clinical nutrition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Isomalt: A sugar alcohol derived from the hydrogenation of palatinose.
Uniqueness of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose
This compound’s unique α-1,6-glycosidic bond results in slower digestion and absorption compared to sucrose, making it a more suitable option for individuals seeking to manage blood glucose levels. Additionally, its non-cariogenic properties make it a tooth-friendly alternative to traditional sugars .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPPJIGRGXGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















